Lipophilicity Divergence: XLogP3 of 3.7 versus 2.7 for the 9-Isomer Drives Differential Partitioning Behavior
9H-Fluoren-1-ylmethanol exhibits a computed XLogP3 of 3.7, compared to 2.7 for 9H-fluoren-9-ylmethanol (9-isomer), representing a ~1.0 log unit increase in predicted octanol–water partition coefficient [1]. This difference, computed using the same XLogP3 algorithm (PubChem release 2025.04.14), corresponds to approximately a 10-fold higher theoretical lipophilicity for the 1-isomer [1][2]. The higher XLogP3 reflects the reduced polarity arising from the hydroxymethyl group being positioned on the aromatic ring rather than at the electron-withdrawing bridgehead carbon [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 (CID 52307) |
| Comparator Or Baseline | 9H-fluoren-9-ylmethanol: XLogP3-AA = 2.7 (CID 90466) |
| Quantified Difference | Δ XLogP3 ≈ +1.0 (~10× higher theoretical partition coefficient) |
| Conditions | Computed property; XLogP3 3.0 algorithm, PubChem release 2025.04.14 |
Why This Matters
A 10-fold difference in predicted lipophilicity directly affects chromatographic retention (e.g., reversed-phase HPLC method development), membrane permeability in cell-based assays, and solubility profiles of derivatives, making the 1-isomer more suitable for applications requiring enhanced hydrophobic character.
- [1] PubChem Compound Summary CID 52307. 1-Fluorenemethanol. Computed XLogP3 = 3.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1-Fluorenemethanol (accessed 2026-05-02). View Source
- [2] PubChem Compound Summary CID 90466. 9H-Fluorene-9-methanol. Computed XLogP3-AA = 2.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/90466 (accessed 2026-05-02). View Source
